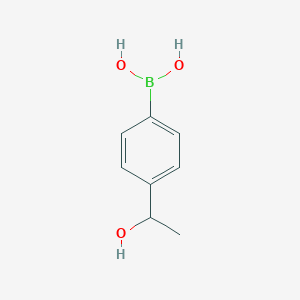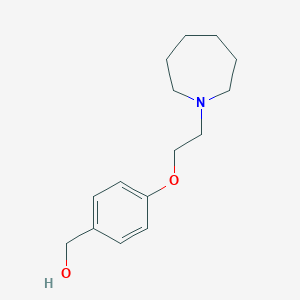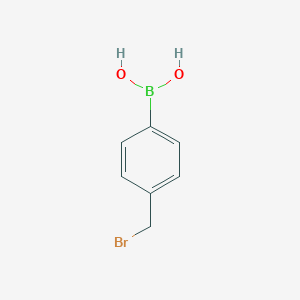
Acide 4-(bromométhyl)phénylboronique
Vue d'ensemble
Description
4-(Bromomethyl)phenylboronic acid is an organic compound with the molecular formula C7H8BBrO2 and a molecular weight of 214.85 g/mol . It is a white crystalline powder that is slightly soluble in DMSO and methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various chemical processes .
Applications De Recherche Scientifique
4-(Bromomethyl)phenylboronic acid has numerous applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 4-(Bromomethyl)phenylboronic acid are various organic compounds involved in chemical reactions. This compound is often used as a reagent in organic synthesis . It can interact with these targets to form new compounds, playing a crucial role in the synthesis of various organic materials .
Mode of Action
4-(Bromomethyl)phenylboronic acid interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that involves the formation of carbon-carbon bonds. The compound donates its boron atom to the target molecule, forming a new bond . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Bromomethyl)phenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various compounds. The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and can be readily prepared . Its bioavailability would depend on the specific conditions of the reaction it’s involved in, including factors like temperature, pH, and the presence of a suitable catalyst .
Result of Action
The primary result of the action of 4-(Bromomethyl)phenylboronic acid is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This includes the synthesis of various organoboron reagents, organic semiconductor materials, and other functional molecular compounds .
Action Environment
The action of 4-(Bromomethyl)phenylboronic acid is influenced by various environmental factors. The compound is sensitive to moisture and should be stored in a cool, dry environment . The reaction it’s involved in, the Suzuki–Miyaura coupling, requires a palladium catalyst and is typically carried out under mild, functional group tolerant conditions . The efficiency of the reaction can be influenced by factors like temperature, pH, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
4-(Bromomethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of boronic acid-based inhibitors and sensors. In biochemical contexts, 4-(Bromomethyl)phenylboronic acid interacts with enzymes such as autotaxin, a lysophospholipase D involved in the production of lysophosphatidic acid. By inhibiting autotaxin, 4-(Bromomethyl)phenylboronic acid can modulate various signaling pathways and cellular processes .
Cellular Effects
The effects of 4-(Bromomethyl)phenylboronic acid on cells are diverse and depend on the specific cellular context. In gene transfection studies, 4-(Bromomethyl)phenylboronic acid has been shown to enhance the efficiency of polyethylenimine (PEI)-mediated gene delivery. This enhancement is attributed to the compound’s ability to improve DNA condensation and facilitate cellular uptake through interactions with cell surface ligands . Additionally, 4-(Bromomethyl)phenylboronic acid can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and other biomolecules.
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)phenylboronic acid exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function. For example, by binding to the active site of autotaxin, 4-(Bromomethyl)phenylboronic acid can inhibit its enzymatic activity and reduce the production of lysophosphatidic acid . This inhibition can lead to downstream effects on cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)phenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C), but it may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that 4-(Bromomethyl)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models where it is used as an enzyme inhibitor or gene transfection agent.
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)phenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 4-(Bromomethyl)phenylboronic acid may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular function . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-(Bromomethyl)phenylboronic acid is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its boronic acid moiety, leading to the formation of metabolites that may have different biological activities. Additionally, 4-(Bromomethyl)phenylboronic acid can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-(Bromomethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be taken up by cells through endocytosis or facilitated diffusion, and its distribution can be affected by binding to intracellular proteins .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles depending on its interactions with cellular proteins and other biomolecules. This localization can affect the compound’s activity and function, as well as its ability to modulate cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)phenylboronic acid can be synthesized through several methodsThe reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods: Industrial production of 4-(Bromomethyl)phenylboronic acid often involves large-scale bromination and subsequent boronation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide under mild conditions.
Major Products:
Comparaison Avec Des Composés Similaires
- 4-Bromophenylboronic acid
- 4-Methylphenylboronic acid
- 4-Cyanophenylboronic acid
Comparison: 4-(Bromomethyl)phenylboronic acid is unique due to its bromomethyl group, which provides additional reactivity compared to other similar compounds. This functionality allows for more diverse chemical transformations and applications in various fields .
Propriétés
IUPAC Name |
[4-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOURKEZJZJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370818 | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68162-47-0 | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Bromomethyl)phenylboronic acid contribute to enhancing gene transfection efficiency?
A1: [] 4-(Bromomethyl)phenylboronic acid can be incorporated into Polyethylenimine (PEI) by reacting with its amine groups. [] This modification enhances gene delivery efficiency in two primary ways. First, the boronic acid groups improve the condensation ability of PEI with DNA, leading to more compact and stable complexes. [] Second, these groups facilitate cellular uptake, likely through interactions with cis-diol containing molecules like glycoproteins on cell surfaces. [] This highlights the compound's potential in developing more effective non-viral gene delivery vectors.
Q2: Can 4-(Bromomethyl)phenylboronic acid be utilized for sensing applications? If so, how?
A2: Yes, the reactivity of the bromomethyl group in 4-(Bromomethyl)phenylboronic acid makes it suitable for sensor development. [] For instance, it can be used as a linker molecule in electrochemical sensors for Lipopolysaccharide (LPS) detection. [] In this context, the phenylboronic acid moiety interacts with the cis-diol groups of LPS, anchoring it to the sensor surface. [] This allows for subsequent signal amplification and highly sensitive detection of LPS, demonstrating the compound's versatility in biosensing applications.
Q3: Are there any studies investigating the stability and compatibility of 4-(Bromomethyl)phenylboronic acid in different environments?
A3: While the provided research excerpts do not delve into the detailed stability profile of 4-(Bromomethyl)phenylboronic acid, its use in various applications suggests a degree of stability under specific conditions. [, ] Further research focused on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its limitations and potential applications better. Investigating its compatibility with different materials, especially in the context of sensor development, would be crucial for ensuring long-term performance and reliability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



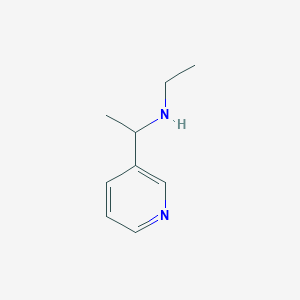


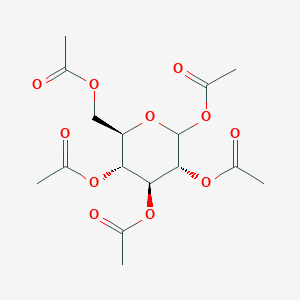
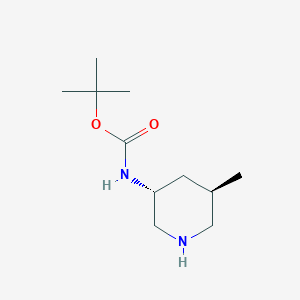
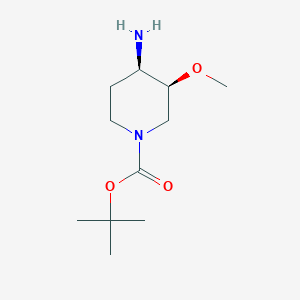
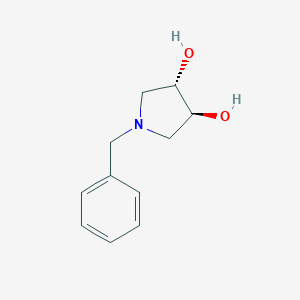
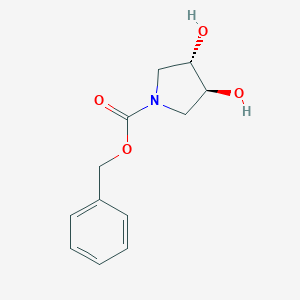
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
